molecular formula C11H9N3OS B11671382 N'-[(Z)-(Thiophen-2-YL)methylidene]pyridine-2-carbohydrazide

N'-[(Z)-(Thiophen-2-YL)methylidene]pyridine-2-carbohydrazide

Cat. No.: B11671382
M. Wt: 231.28 g/mol
InChI Key: CUYQLXSARFEJEG-JYRVWZFOSA-N
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Description

N’-[(Z)-(Thiophen-2-YL)methylidene]pyridine-2-carbohydrazide is a Schiff base compound that has garnered significant interest in various fields of scientific research Schiff bases are known for their wide range of applications due to their unique chemical properties, including their ability to form stable complexes with metals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(Thiophen-2-YL)methylidene]pyridine-2-carbohydrazide typically involves the condensation reaction between thiophene-2-carboxaldehyde and pyridine-2-carbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(Thiophen-2-YL)methylidene]pyridine-2-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the Schiff base back to its corresponding amine and aldehyde.

    Substitution: The compound can participate in substitution reactions, particularly at the thiophene and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

N’-[(Z)-(Thiophen-2-YL)methylidene]pyridine-2-carbohydrazide has a wide range of applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.

    Biology: The compound has shown potential as an antimicrobial agent, with studies indicating activity against various bacterial strains.

    Medicine: Research is ongoing into its potential as an anticancer agent, with some studies suggesting it may inhibit the growth of certain cancer cells.

    Industry: The compound is used in the development of new materials, including polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of N’-[(Z)-(Thiophen-2-YL)methylidene]pyridine-2-carbohydrazide involves its ability to form stable complexes with metal ions. These metal complexes can interact with biological molecules, such as DNA and proteins, leading to various biological effects. The compound’s antimicrobial activity is thought to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes.

Comparison with Similar Compounds

N’-[(Z)-(Thiophen-2-YL)methylidene]pyridine-2-carbohydrazide can be compared to other Schiff bases and thiophene-containing compounds:

    N’-[(E)-(Thiophen-2-YL)methylidene]aniline: Similar in structure but with an aniline moiety instead of pyridine.

    N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide: Contains a biphenyl group and exhibits different electronic properties.

    N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Incorporates a fluorine atom, leading to distinct reactivity and applications.

The uniqueness of N’-[(Z)-(Thiophen-2-YL)methylidene]pyridine-2-carbohydrazide lies in its combination of the thiophene and pyridine rings, which confer specific electronic and steric properties that are advantageous in various applications.

Properties

Molecular Formula

C11H9N3OS

Molecular Weight

231.28 g/mol

IUPAC Name

N-[(Z)-thiophen-2-ylmethylideneamino]pyridine-2-carboxamide

InChI

InChI=1S/C11H9N3OS/c15-11(10-5-1-2-6-12-10)14-13-8-9-4-3-7-16-9/h1-8H,(H,14,15)/b13-8-

InChI Key

CUYQLXSARFEJEG-JYRVWZFOSA-N

Isomeric SMILES

C1=CC=NC(=C1)C(=O)N/N=C\C2=CC=CS2

Canonical SMILES

C1=CC=NC(=C1)C(=O)NN=CC2=CC=CS2

Origin of Product

United States

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